N-Hydroxy-2-methyl-3-oxobutanamide
Description
Structural Classification and Nomenclature within Organic Chemistry
From a structural standpoint, N-Hydroxy-2-methyl-3-oxobutanamide is a member of the butanamide family. Butanamides are amide derivatives of butanoic acid. The systematic name of the compound, this compound, reveals its specific structural features:
Butanamide Backbone: The core of the molecule is a four-carbon chain with a carbonyl group and a nitrogen atom, characteristic of an amide.
N-Hydroxy Group: The nitrogen atom of the amide is bonded to a hydroxyl (-OH) group, forming a hydroxamic acid functional group.
2-methyl Group: A methyl (-CH3) group is attached to the second carbon atom of the butanamide chain.
3-oxo Group: A ketone functional group (C=O) is located on the third carbon atom.
The IUPAC name for this compound is this compound. This nomenclature systematically identifies each substituent and its position on the main butanamide structure, providing a clear and unambiguous identification of the molecule.
Significance of the N-Hydroxy Amide (Hydroxamic Acid) Functional Group in Chemical Biology and Medicinal Chemistry
The N-hydroxy amide group, also known as a hydroxamic acid, is a crucial functional group in the fields of chemical biology and medicinal chemistry. acs.orgnih.gov Its significance stems primarily from its ability to chelate metal ions, particularly zinc (Zn(II)) and iron (Fe(III)). acs.orgnih.gov This chelating property is fundamental to the biological activity of many compounds.
In medicinal chemistry, the hydroxamic acid moiety is a well-known zinc-binding group and is a key feature in the design of various enzyme inhibitors. acs.orgnih.govjournalagent.com Many enzymes, known as metalloenzymes, require a metal ion in their active site for catalytic activity. nih.govjournalagent.com By binding to this metal ion, hydroxamic acid-containing molecules can block the enzyme's function. This has led to the development of hydroxamic acid derivatives as drugs for a range of diseases. journalagent.comresearchgate.net For instance, several hydroxamic acid-based drugs have been approved as histone deacetylase (HDAC) inhibitors for cancer treatment. acs.orgresearchgate.net
In chemical biology, the N-hydroxy amide group is utilized as a tool to probe the function of metalloenzymes and to design molecules with specific biological activities. rsc.orgnih.gov The ability of N-hydroxy amides to form stable complexes with metal ions also makes them useful in the development of agents for the treatment of metal overload. acs.orgnih.gov Furthermore, the incorporation of N-hydroxy groups into peptides can influence their conformational properties and biological activities. rsc.orgrsc.org
Research Landscape for this compound and Structurally Related Butanamide Derivatives
While specific research on this compound itself is not extensively documented in publicly available literature, the broader class of butanamide derivatives is a vibrant area of investigation in medicinal chemistry. ontosight.ai Researchers have synthesized and evaluated a wide array of butanamide derivatives for various potential therapeutic applications.
These studies often focus on modifying the butanamide scaffold with different functional groups to explore their interactions with biological targets. For example, research has been conducted on butanamide derivatives with anticonvulsant, antimicrobial, and kinase-inhibiting properties. ontosight.ainih.govdergipark.org.tr
The following interactive table provides an overview of some structurally related butanamide derivatives and their areas of research:
| Compound Name | Key Structural Features | Research Area of Interest |
| 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(1H-1,2,4-triazol-3-yl)butanamide | Butanamide backbone, isoindoline (B1297411) and triazole rings | Potential kinase inhibition and antimicrobial activity. ontosight.ai |
| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | Pyrrolidone butanamide | Antiepileptic activity. acs.org |
| N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl) butanamide | Thiophene and substituted benzyl (B1604629) groups | TRPV1 agonist with potential for pain relief and neuroprotection. acs.org |
| 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide | Hybrid of ameltolide (B1667027) and GABA-amide | Anticonvulsant activity. nih.gov |
| N-(2-methoxybenzyl)-3-oxobutanamide | 3-oxobutanamide with a 2-methoxybenzyl group | Investigated for potential antimicrobial and anticancer properties. |
This table illustrates the diverse applications of the butanamide scaffold in drug discovery and development. The exploration of different substituents on the butanamide core allows for the fine-tuning of pharmacological properties and the development of compounds with improved efficacy and selectivity.
Structure
3D Structure
Properties
CAS No. |
103851-13-4 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.131 |
IUPAC Name |
N-hydroxy-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H9NO3/c1-3(4(2)7)5(8)6-9/h3,9H,1-2H3,(H,6,8) |
InChI Key |
RKFAISZQQXIHQU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C(=O)NO |
Synonyms |
Butanamide, N-hydroxy-2-methyl-3-oxo- (9CI) |
Origin of Product |
United States |
Ii. Synthetic Methodologies for N Hydroxy 2 Methyl 3 Oxobutanamide and Analogues
Direct Synthesis Approaches for N-Hydroxybutanamide Derivatives
Direct approaches to forming the N-hydroxy amide moiety are of significant interest. These methods either install the hydroxyl group onto a pre-existing amide or construct the N-hydroxy amide bond from suitable precursors.
The direct N-hydroxylation of a peptide or amide backbone is a form of post-translational modification found in microbial metabolites. rsc.org These N-hydroxy amide moieties are found in naturally occurring peptides with potential as antibacterial and antitumor agents. rsc.org The synthesis of N-hydroxy amides, however, can be challenging. The formation of the N-hydroxy amide bond often requires potent acylating agents, such as acid chlorides, mixed anhydrides, or specialized coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). rsc.org
The introduction of a hydroxyl group to the amide nitrogen can significantly alter the conformational properties of the molecule. rsc.org The N-hydroxy group can participate in both intramolecular and intermolecular hydrogen bonding, which can stabilize specific geometries. rsc.org While N-alkylation on an amide typically favors the cis conformation, N-hydroxylation introduces electronic repulsion that may counteract this, leading to a strong preference for the trans amide rotamer. rsc.org
Alternative strategies, such as Umpolung Amide Synthesis (UmAS), have been developed to overcome challenges in conventional amide synthesis, including issues with low-nucleophilicity anilines and epimerization. nih.gov This method successfully uses N-aryl hydroxylamines as acceptors to directly form N-aryl amides without epimerization. nih.gov
A novel and efficient two-step approach for synthesizing N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides. mdpi.com This method provides a cost-effective pathway to a diverse range of hydroxamic acids that can be used in medicinal chemistry. nih.govmdpi.com
The synthesis begins with the acylation of an initial amine or carboxylic acid hydrazide with succinic anhydride, followed by a one-pot imidization reaction, often using a polyphosphate ester in a solvent like chloroform (B151607). mdpi.com The resulting N-substituted succinimide (B58015) is then treated with an aqueous solution of hydroxylamine (B1172632) at room temperature. mdpi.com The addition of a small amount of methanol (B129727) (around 10%) can improve the purity of the final N-hydroxybutanamide product. mdpi.com This reaction proceeds smoothly without the need for expensive additives. mdpi.commdpi.com
A crucial factor for the success of the imide ring-opening step is that the pKa of the amine used to synthesize the imide (RNH₂) must be lower than the pKa of hydroxylamine (NH₂OH). mdpi.com This protocol has been successfully applied to produce various N-hydroxybutanamide derivatives with potential biological activity, such as matrix metalloproteinase (MMP) inhibition. nih.gov
Table 1: Synthesis of N-Hydroxybutanamide Derivatives via Succinimide Ring Opening
| Initial Amine/Hydrazide (R-NH₂) | Resulting N-Substituted Succinimide | Final N-Hydroxybutanamide Derivative | Reference |
|---|---|---|---|
| Aromatic Amine | N-Aryl Succinimide | N¹-hydroxy-N⁴-arylbutanediamide | mdpi.com |
| Carboxylic Acid Hydrazide | N-Acylhydrazino Succinimide | N-hydroxybutanamide with diacylated hydrazine (B178648) fragment | mdpi.com |
This table is illustrative of the process described in the cited sources.
Synthesis of 3-Oxobutanamide Scaffolds as Precursors
The 3-oxobutanamide (or β-keto amide) scaffold is a versatile building block in organic chemistry due to its multiple reactive sites: an amide, a ketone, and an activated methylene (B1212753) group. researchgate.net The synthesis of this core structure is a critical preliminary step.
The first synthesis of the parent 3-oxobutanamide was reported in 1882. researchgate.net Modern methods provide more efficient access to this and related structures. One common approach is the aminolysis of β-ketoester derivatives. A highly efficient, one-step, solvent-free synthesis of N-substituted β-ketoamides has been developed using microwave irradiation to react β-ketoesters directly with primary or secondary amines, achieving good to excellent yields without a catalyst. orientjchem.org
Another strategy involves the use of diketene (B1670635) as a precursor for 3-oxobutanamides. researchgate.netresearchgate.net Alternatively, a modification of the Wierenga-Skulnick β-ketoester synthesis allows for the creation of β-keto amides from malonic acid mono-amides. thieme-connect.com In this method, the dianion of a malonic acid mono-amide is condensed with an acid chloride. A subsequent acidic workup induces decarboxylation, yielding the final β-keto amide. thieme-connect.com
Table 2: Examples of β-Ketoamide Synthesis from β-Ketoesters
| β-Ketoester | Amine | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | Benzylamine | N-benzyl-3-oxobutanamide | 92% | orientjchem.org |
| Ethyl acetoacetate | Aniline | N-phenyl-3-oxobutanamide | 88% | orientjchem.org |
| Ethyl acetoacetate | tert-Butylamine | N-tert-butyl-3-oxobutanamide | 85% | orientjchem.org |
Data sourced from Oriental Journal of Chemistry, 2014. orientjchem.org
Acetoacetamide (B46550) (3-oxobutanamide) and its N-substituted derivatives are valuable starting materials for synthesizing more complex molecules, particularly various heterocycles. kochi-tech.ac.jp An efficient one-step synthesis of 2-benzylidene-3-oxobutanamide derivatives was achieved by reacting acetoacetamide with various benzaldehydes in the presence of L-proline as a catalyst. nih.govrsc.org
N-aryl-3-oxobutanamides can also be used to synthesize hydrazones by coupling with diazonium salts. arkat-usa.orgresearchgate.net For instance, N-(2,4-dimethylphenyl)-3-oxobutanamide has been reacted with diazonium salts derived from various anilines and sulfa drugs in an aqueous ethanol (B145695) solution containing sodium acetate (B1210297) to produce a range of hydrazone products. arkat-usa.orgresearchgate.net In other applications, N-2-pyridyl-3-oxobutanamide has served as a key intermediate in the synthesis of novel dihydropyridines, pyridopyridines, and other fused heterocyclic systems. raco.cat
Introduction of the 2-Methyl Moiety and Considerations for Stereochemical Control
The introduction of a methyl group at the C2 position of the 3-oxobutanamide scaffold is a key step in the synthesis of the target compound. This C2 position is an activated methylene group, flanked by two carbonyl functions (the amide and the ketone), which makes its protons acidic. The carbon can be readily deprotonated by a suitable base to form an enolate, which can then act as a nucleophile in a reaction with a methylating agent, such as methyl iodide, to install the 2-methyl group.
A significant challenge in this step is controlling the stereochemistry at the newly formed chiral center. The synthesis of enantioenriched α-substituted 1,3-dicarbonyl compounds is notoriously difficult because they have a tendency to undergo racemization through keto-enol tautomerization. researchgate.net Achieving stereochemical control typically requires specialized strategies such as the use of chiral auxiliaries in diastereoselective alkylation reactions or the development of asymmetric catalytic methods. While the general principle of alkylating the active methylene is straightforward, ensuring the production of a single enantiomer (either R or S) of N-Hydroxy-2-methyl-3-oxobutanamide necessitates advanced synthetic techniques that prevent or overcome the propensity for racemization.
Optimization of Synthetic Reaction Conditions and Yields for Butanamide Synthesis
The efficient synthesis of butanamide derivatives, including this compound and its analogues, is critically dependent on the careful optimization of reaction conditions. Research into the synthesis of related β-oxoamides and N-aryl-3-oxobutanamides provides significant insights into the variables that influence reaction yields and purity. Key parameters that are frequently manipulated include the choice of catalyst, solvent, reaction temperature, and the nature of the reactants and their substituents.
Detailed studies on the α-hydroxylation of β-oxoamides have demonstrated the impact of reaction temperature on product yield. For instance, in the metal-free α-hydroxylation of α-unsubstituted β-oxoamides using m-chloroperoxybenzoic acid (mCPBA) as an oxidant, it was found that lowering the reaction temperature can be beneficial. While the oxidation of several β-oxoamides at 60 °C afforded moderate yields of the desired α-hydroxylated products, reducing the temperature to 0 °C was observed to slightly increase the yield in certain cases. acs.org For example, the synthesis of 2-Hydroxy-N,N-dimethyl-3-oxobutanamide was conducted at 0 °C, resulting in a 32% yield. acs.org
The choice of solvent and base is also a critical factor. In the synthesis of N-(2-cyanophenyl)-3-oxobutanamides, various organic bases and solvents were investigated to optimize the subsequent intramolecular cyclization. It was observed that in the absence of a base, no product was formed even after 24 hours. While deep eutectic mixtures like choline (B1196258) chloride:urea gave low yields, other organic bases such as triethylamine, piperidine, and pyridine (B92270) successfully promoted the reaction. rsc.org Similarly, the synthesis of N-hydroxy- and N-alkoxyindoles from related precursors showed that while potassium tert-butoxide could be used, the reactions often suffered from a lack of reproducibility, with crude yields varying significantly. nih.gov The use of sodium tert-pentoxide as the base, however, provided a more reliable route to the desired products. nih.gov
Furthermore, multicomponent reactions for the synthesis of complex heterocyclic structures from N-aryl-3-oxobutanamides highlight the influence of catalysts and energy sources. The three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde (B1680747), and N-aryl-3-oxobutanamides was studied under various conditions. beilstein-journals.org It was found that conventional and microwave heating were often ineffective, leading primarily to side products. beilstein-journals.org However, the use of ultrasonication at room temperature without a catalyst selectively yielded the desired chroman-3-carboxamides. beilstein-journals.org In contrast, the addition of Lewis acid catalysts like ytterbium or scandium triflate under conventional heating led to the formation of different heterocyclic products, demonstrating that the reaction outcome can be switched by the choice of catalyst. beilstein-journals.orgresearchgate.net
In palladium-catalyzed amidocarbonylation reactions, parameters such as the palladium precursor, temperature, pressure, and additives have been systematically varied to maximize yields. For the synthesis of N-acyl amino acids, both Pd(OAc)₂ and Pd(acac)₂ were found to be effective metal precursors. High product yields were achievable even at lower CO pressures (20 bar) and temperatures (60 °C). rsc.org
The following tables present research findings on the optimization of reaction conditions for the synthesis of various butanamide analogues.
Table 1: Optimization of α-Hydroxylation of β-Oxoamides
This table details the reaction conditions for the metal-free α-oxidation of various β-dicarbonyl compounds using m-chloroperoxybenzoic acid (mCPBA) as the oxidant. acs.org
| Substrate (β-Oxoamide) | Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| N,N-dimethyl-3-oxobutanamide (1h) | 2-Hydroxy-N,N-dimethyl-3-oxobutanamide (2h) | 0 | 20 | 32 |
| Benzoyl acetamide (B32628) (1j) | α-hydroxylated product (2j) | 60 | 20 | 64 |
Table 2: Catalyst and Condition Effects on Three-Component Reactions of N-Aryl-3-Oxobutanamides
This table illustrates how different reaction conditions, including catalysts and energy sources, influence the outcome and yield of the reaction between 5-amino-3-methylisoxazole, salicylaldehyde, and N-(2-methoxyphenyl)-3-oxobutanamide. beilstein-journals.org
| Energy Source / Catalyst | Solvent | Temperature | Time | Product(s) | Yield (%) |
| Mechanical Stirring | - | Room Temp. | 48 h | Knoevenagel adduct, Schiff base | Trace of desired product |
| Ultrasonication | - | Room Temp. | 4 h | Chroman-3-carboxamide (4a) | 58 |
| Reflux / Microwave | Water, Ethanol, Dioxane | Up to 140 °C | 3 h | Imine (8) | - |
| Ytterbium/Scandium Triflate | n-Butanol | Reflux | 25 min | Dihydroisoxazolo[5,4-b]pyridine-5-carboxamide (5a) | Trace |
Table 3: Optimization of Palladium-Catalyzed Amidocarbonylation
This table shows the effect of varying reaction parameters on the yield of product 3a from dodecanal (B139956) 1a and acetamide 2a. rsc.org
| Palladium Precursor | Additive | Pressure (bar CO) | Temperature (°C) | Solvent | Yield (%) |
| Pd(OAc)₂ | LiBr | 60 | 100 | NMP | Quantitative |
| Pd(acac)₂ | LiBr | 60 | 100 | NMP | Quantitative |
| Pd₂dba₃ | LiBr | 60 | 100 | NMP | Lower |
| PdBr₂ | LiBr | 60 | 100 | NMP | Lower |
| Pd(OAc)₂ | LiBr | 20 | 100 | NMP | High |
| Pd(OAc)₂ | LiBr | 60 | 60 | NMP | High |
| 0.1 mol% Pd(OAc)₂ | LiBr | 60 | 100 | NMP | 80 |
Iii. Advanced Spectroscopic and Structural Characterization of N Hydroxy 2 Methyl 3 Oxobutanamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms.
¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For N-Hydroxy-2-methyl-3-oxobutanamide and its analogues, ¹H NMR spectra reveal characteristic signals for the various proton environments.
For instance, in an analogue, ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the diastereomers. rsc.org The major diastereomer exhibits a singlet at δ 9.63 ppm for the aldehyde proton, a multiplet between δ 4.31–4.20 ppm for the ethyl ester methylene (B1212753) protons, and a quartet at δ 2.62 ppm for the methine proton at the C2 position. rsc.org The methyl groups appear as a singlet at δ 1.43 ppm (C2-methyl), a triplet at δ 1.28 ppm (ethyl ester methyl), and a doublet at δ 1.23 ppm (C3-methyl). rsc.org The minor diastereomer shows slightly different chemical shifts for its corresponding protons. rsc.org
The chemical shifts and coupling patterns observed in ¹H NMR are highly sensitive to the molecular structure. For example, in N-aryl-3-oxobutanamides, the aromatic protons typically appear as multiplets in the range of δ 6.70–7.84 ppm. d-nb.info The amide NH proton often presents as a singlet around δ 9.25 ppm. d-nb.info
Interactive Data Table: ¹H NMR Data for an Analogue of this compound
| Proton | Chemical Shift (δ, ppm) - Major Diastereomer | Chemical Shift (δ, ppm) - Minor Diastereomer | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde H | 9.63 | 9.74 | s / d | - / 2.9 |
| OCH₂ (ethyl) | 4.31 – 4.20 | 4.31 – 4.20 | m | - |
| C2-H | 2.62 | 2.62 | q / dq | 7.3 / 7.1, 2.9 |
| C2-CH₃ | 1.43 | 1.50 | s | - |
| OCH₂CH₃ (ethyl) | 1.28 | 1.30 | t | 7.2 / 7.1 |
| C3-CH₃ | 1.23 | 1.10 | d | 7.3 / 7.1 |
| Data obtained for ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate in CDCl₃. rsc.org |
Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.
For the same analogue, ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate, the ¹³C NMR spectrum in CDCl₃ reveals the carbonyl carbons at δ 202.72 ppm (ketone) and δ 175.86 ppm (ester) for the major diastereomer. rsc.org The carbon bearing the hydroxyl group (C2) appears at δ 74.15 ppm, while the ethyl ester carbons are observed at δ 62.14 ppm (CH₂) and δ 13.96 ppm (CH₃). rsc.org The methyl carbons attached to the main chain resonate at δ 24.08 ppm (C3-methyl) and δ 7.96 ppm (C2-methyl). rsc.org The minor diastereomer exhibits similar, yet distinct, chemical shifts for its carbon atoms. rsc.org
The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. For instance, carbonyl carbons in ketones and amides typically resonate at downfield shifts (around 170-210 ppm). youtube.com
Interactive Data Table: ¹³C NMR Data for an Analogue of this compound
| Carbon | Chemical Shift (δ, ppm) - Major Diastereomer | Chemical Shift (δ, ppm) - Minor Diastereomer |
| C=O (ketone) | 202.72 | 203.16 |
| C=O (ester) | 175.86 | 175.16 |
| C2-OH | 74.15 | 75.03 |
| O CH₂ (ethyl) | 62.14 | 62.30 |
| C2 | 53.13 | 52.81 |
| C3-C H₃ | 24.08 | 24.53 |
| OCH₂C H₃ (ethyl) | 13.96 | 14.00 |
| C2-C H₃ | 7.96 | 9.51 |
| Data obtained for ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate in CDCl₃. rsc.org |
To further unravel complex structures and establish unambiguous assignments, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to identify adjacent protons in the molecular structure. d-nb.info
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with their directly attached carbon atoms, providing a powerful tool for assigning both ¹H and ¹³C spectra simultaneously.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of chiral centers. d-nb.infobeilstein-journals.org For instance, a weak NOESY correlation between the protons at positions 3 and 4 in a chroman-3-carboxamide analogue supported a trans-orientation. d-nb.info
These advanced techniques were instrumental in establishing the relative stereochemistry of complex analogues derived from N-aryl-3-oxobutanamides. d-nb.infobeilstein-journals.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is a rapid and effective method for identifying the presence of specific functional groups.
In this compound and its analogues, characteristic IR absorption bands are expected for the various functional groups:
O-H stretch: A broad and intense band is typically observed in the region of 3400–3650 cm⁻¹ for the hydroxyl group. libretexts.org
N-H stretch: The amide N-H stretch usually appears in the range of 3300–3500 cm⁻¹, often as a sharper band than the O-H stretch. libretexts.org
C=O stretch: Carbonyl groups give rise to strong absorption bands. In β-ketoamides, two distinct C=O stretching bands can often be observed: one for the ketone (around 1715 cm⁻¹) and one for the amide (around 1650 cm⁻¹). rsc.orgnii.ac.jp For example, in N-(2-chloro-4-methylphenyl)-3-oxobutanamide, the carbonyl stretch is observed at ~1700 cm⁻¹.
N-O stretch: The N-O stretching vibration of the hydroxyimino group in related compounds is found around 1550 cm⁻¹.
The precise positions of these bands can be influenced by factors such as hydrogen bonding and conjugation.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Hydroxyl | O-H stretch | 3400 - 3650 (broad) |
| Amide | N-H stretch | 3300 - 3500 (sharp) |
| Ketone | C=O stretch | ~1715 |
| Amide | C=O stretch | ~1650 |
| Alkene | C=C stretch | 1640 - 1680 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Hydroxyl | O-H bend | 1440 - 1395 |
| Nitroso | N-O stretch | ~1550 |
| Data compiled from general IR spectroscopy principles and data for analogous compounds. libretexts.orgrsc.orgnii.ac.jplibretexts.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule.
For an analogue, ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate, HRMS (ESI) showed a peak at m/z = 175.09665 for the protonated molecule [M+H]⁺. rsc.org This experimental value is in close agreement with the calculated mass of 175.09650 for the molecular formula C₈H₁₅O₄, confirming its elemental composition. rsc.org
In addition to providing the molecular weight, mass spectrometry can reveal structural information through the analysis of fragmentation patterns. The way a molecule breaks apart upon ionization can provide clues about its connectivity. For example, in the mass spectrum of N-aryl-3-oxobutanamide derivatives, characteristic fragments corresponding to the loss of specific groups can be observed. beilstein-journals.org
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
When a compound can be obtained as a suitable single crystal, X-ray diffraction crystallography offers the most definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation and packing of the molecules in the crystal lattice.
For example, the crystal structure of an N-aryl-3-oxobutanamide analogue, a chroman-3-carboxamide derivative, was determined to be monoclinic. beilstein-journals.org In another case, the crystal structure of N-(4-Ethoxyphenyl)-3-oxobutanamide revealed that it crystallizes with two independent molecules in the asymmetric unit, which have nearly identical conformations. iucr.org The analysis also showed that the molecule exists as the keto tautomer in the solid state, with the β-diketone moiety being twisted out of planarity. iucr.org Intermolecular hydrogen bonding between the amide N-H group and a carbonyl oxygen atom leads to the formation of chains within the crystal structure. iucr.org
Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are indispensable tools in synthetic chemistry for the isolation of target molecules and the assessment of their purity. In the context of this compound and its analogues, methods such as Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and sensitive technique used primarily for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. rsc.org In the synthesis of N-aryl-3-oxobutanamides and related compounds, TLC is frequently used to determine the point of reaction completion. rsc.orgrsc.org The technique is typically performed on plates pre-coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.orgnii.ac.jp
The separation is achieved by developing the plate in a sealed chamber containing a suitable solvent system (mobile phase). The choice of eluent is critical for effective separation. For analogues of this compound, solvent systems are often mixtures of a polar solvent, like ethyl acetate (B1210297), and a nonpolar solvent, such as petroleum ether or hexanes. rsc.orgtandfonline.com After development, the separated components appear as spots, which can be visualized under UV light or by staining with an appropriate agent like iodine vapor. rsc.orgtandfonline.com The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and can be used for identification purposes.
Table 1: TLC Systems Used for Analogues of this compound
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| N-Aryl Acetoacetamides | Silica Gel 60 F254 | Not specified | Reaction Monitoring rsc.org |
| Ethyl 2-hydroxy-2-methyl-3-oxo-3-phenylpropanoate | Silica Gel | Not specified | Reaction Monitoring rsc.org |
| Azo derivatives of dihydropyrimidinones | Silica Gel G | Petroleum ether:Ethyl acetate (7:3) | Reaction Monitoring tandfonline.com |
| N-Aryl-3-oxobutanamides | Wakogel B-10 | Not specified | Analysis nii.ac.jp |
High-Performance Liquid Chromatography (HPLC) and Column Chromatography
For the isolation and purification of this compound analogues on a preparative scale, column chromatography, particularly flash chromatography, is the method of choice. acs.orgnih.govacs.org This technique operates on the same principles as TLC but is applied on a larger scale using a glass column packed with a stationary phase, typically silica gel. rsc.orgnii.ac.jp The crude reaction mixture is loaded onto the column and eluted with a solvent system, often guided by prior TLC analysis.
Research findings demonstrate the successful isolation of various N-substituted 2-hydroxy-3-oxobutanamide and 2-hydroxy-3,3-dimethoxybutanamide analogues using flash chromatography. acs.orgnih.gov The eluent is typically a gradient or isocratic mixture of ethyl acetate (EA) and petroleum ether (PE) or hexanes. acs.orgsemanticscholar.org For instance, N-(4-chlorophenyl)-2-hydroxy-3-oxobutanamide was isolated using an EA/PE mixture of 1/20, while its dimethoxy-protected precursor was purified with an EA/PE ratio of 1/15. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful technique used for both analytical purity assessment and preparative isolation. google.comgoogle.com It offers higher resolution, speed, and sensitivity compared to standard column chromatography. In the analysis of related pharmaceutical compounds and synthetic intermediates, HPLC is crucial for determining purity with high accuracy. semanticscholar.orggoogle.com For example, the purity of tafenoquine (B11912) intermediates, including N-(4-methoxyphenyl)-3-oxobutanamide, was confirmed to be >99% by HPLC analysis. semanticscholar.org
The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation in HPLC. Chiral chromatographic separations can also be employed to resolve enantiomeric mixtures of complex molecules. google.com While specific HPLC methods for this compound are not extensively detailed in the provided context, methods developed for its analogues provide a strong foundation for methodology development. These often involve reverse-phase columns or specialized columns like cellulose-based chiral phases, with mobile phases consisting of mixtures like isopropanol/hexanes or acetonitrile/water. semanticscholar.orggoogle.com
Table 2: Chromatographic Conditions for Isolation and Purity Analysis of Analogues
| Compound Name | Method | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |
| 2-Hydroxy-3,3-dimethoxy-N-phenylbutanamide | Flash Chromatography | Silica Gel | Ethyl Acetate/Petroleum Ether (1/15) | Isolation | nih.govacs.org |
| N-(4-Chlorophenyl)-2-hydroxy-3,3-dimethoxybutanamide | Flash Chromatography | Silica Gel | Ethyl Acetate/Petroleum Ether (1/15) | Isolation | acs.org |
| N-(4-Chlorophenyl)-2-hydroxy-3-oxobutanamide | Flash Chromatography | Silica Gel | Ethyl Acetate/Petroleum Ether (1/20) | Isolation | nih.gov |
| 2-Hydroxy-N-mesityl-3-oxobutanamide | Flash Chromatography | Silica Gel | Ethyl Acetate/Petroleum Ether (1/18) | Isolation | nih.gov |
| N-(4-Methoxyphenyl)-3-oxobutanamide | Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (60:40) | Isolation | semanticscholar.org |
| N-(4-Methoxyphenyl)-3-oxobutanamide | HPLC | Lux 5u Cellulose-2 | Isopropanol/Hexanes (50% v/v) | Purity Analysis | semanticscholar.org |
| N-Ethyl-2-methyl-N-phenylbutanamide | Flash Chromatography | Silica Gel 60N | Not specified | Isolation | nii.ac.jp |
| Lacosamide | HPLC | Lux Cellulose 2 | Isopropanol/Ethanol (B145695)/n-Hexane (28:10:62) | Analysis | google.com |
Iv. Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of N Hydroxy 2 Methyl 3 Oxobutanamide
Reactivity of the N-Hydroxy (Hydroxamic Acid) Group
The N-hydroxy group is a primary site of reactivity in the molecule, participating in metal chelation, oxidation, and radical reactions.
The hydroxamic acid moiety, characterized by the -C(O)N(OH)- functional group, is a well-known chelating agent for a variety of metal ions. The oxygen atoms of the carbonyl and hydroxyl groups can coordinate with metal ions to form stable chelate rings. This property is not unique to N-Hydroxy-2-methyl-3-oxobutanamide but is a general characteristic of hydroxamic acids. For instance, related β-ketoamides can act as bidentate ligands for metal ions like Cu(II) and Fe(III). The coordination chemistry of similar compounds, such as N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide, has been noted for its potential in catalysis. smolecule.comvulcanchem.com The chelation ability is a key aspect of their chemical reactivity and is influenced by the electronic and steric environment of the hydroxamic acid group.
Table 1: Coordination Chemistry of a Related β-Ketoamide
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | Methanol (B129727), RT | [Cu(C₁₁H₁₁ClNO₂)₂]·2H₂O | 12.3 ± 0.2 |
| FeCl₃ | Ethanol (B145695), reflux | [Fe(C₁₁H₁₁ClNO₂)₃] | 9.8 ± 0.3 |
Data for N-(2-chloro-4-methylphenyl)-3-oxobutanamide, a related β-ketoamide, illustrating the chelating properties of the β-ketoamide functional group.
The N-hydroxy group can undergo oxidation. For instance, the oxidation of N-hydroxy-N-(2-oxoalkyl)amides by atmospheric oxygen can lead to the formation of 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione in the presence of a base like t-BuOK. chemicalpapers.comresearchgate.net The oxidation of related β-dicarbonyl compounds can yield α-hydroxy and α-oxo derivatives, which are important intermediates in organic synthesis. acs.org The oxidation of N-aryl-3-oxobutanamides with manganese(III) acetate (B1210297) has been shown to produce dimeric 3,3'-biindoline-2,2'-dione derivatives. nii.ac.jp
The N-hydroxy group can be a precursor to radical intermediates. Studies on related N-hydroxy-N-(2-oxoalkyl)amides have explored their potential for radical cyclization. chemicalpapers.comresearchgate.net Although direct evidence for radical cyclization of this compound itself is limited in the provided search results, the concept is supported by research on similar structures. For example, to investigate the mechanism of radical cyclization of N-hydroxy-N-(2-oxoalkyl) amides to 1,6-dihydropyridine-2,5-dione, the hydroxamic group was blocked by methylation. chemicalpapers.comresearchgate.net This suggests that the N-hydroxy group is a potential site for initiating radical reactions. Manganese(III)-based oxidation of N-aryl-3-oxobutanamides can proceed through a radical mechanism, leading to the formation of indolin-2-ones. nii.ac.jp The use of radical trapping reagents has confirmed the involvement of radical intermediates in such reactions. nii.ac.jp
Reactivity of the Ketone Moiety (C3)
The ketone group at the C3 position is another reactive site in this compound. It can undergo reactions typical of ketones, such as enolization and subsequent reactions of the enolate. The presence of the adjacent methyl group and the amide functionality influences its reactivity. For example, related β-oxoamides can undergo α-hydroxylation. acs.orgacs.org The ketone group can also participate in condensation reactions. For instance, the keto group of related compounds enables enolate formation, which allows for condensation with aldehydes to form α,β-unsaturated ketones.
Reactivity of the Amide Linkage
The amide linkage in this compound is generally stable but can be cleaved under certain conditions, such as strong acid or base hydrolysis. The reactivity of the amide can also be influenced by the neighboring functional groups. In some reactions, the amide nitrogen can act as a nucleophile. The steric hindrance from the groups attached to the amide nitrogen can affect the rate of reactions at this site.
Intramolecular and Intermolecular Cyclization Reactions Leading to Heterocyclic Systems
The combination of the hydroxamic acid, ketone, and amide functionalities in this compound provides a scaffold for various cyclization reactions, leading to the formation of a diverse range of heterocyclic compounds.
Efficient methods have been developed for synthesizing 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 1-hydroxy-1,6-dihydropyridine-2,5-diones from N-hydroxy-N-(2-oxoalkyl)amides. chemicalpapers.comresearchgate.net The reaction of N-hydroxy-N-(2-oxoalkyl)amides with a base like t-BuOK can yield 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.comresearchgate.net Decreasing the amount of base can lead to the formation of 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione through oxidation by atmospheric oxygen and subsequent transformation. chemicalpapers.comresearchgate.net
Furthermore, the methylation of the N-hydroxy group in a related compound, followed by reaction with t-BuOK, resulted in the formation of an intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one, and with an excess of the base, 1-methoxy-1,5-dihydro-2H-pyrrol-2-one was obtained. chemicalpapers.comresearchgate.net This highlights the role of the N-hydroxy group and reaction conditions in directing the cyclization pathway.
The manganese(III)-based oxidative cyclization of N,2-disubstituted N-aryl-3-oxobutanamides is a facile route to 3-acetylindolin-2-ones. nii.ac.jp These can be further transformed into other heterocyclic systems like 1H-indoles. nii.ac.jp Multicomponent reactions involving N-aryl-3-oxobutanamides, 5-amino-3-methylisoxazole, and salicylaldehyde (B1680747) can lead to complex heterocyclic structures such as dihydroisoxazolopyridines and benzoxazocines, with the outcome influenced by the reaction conditions and the nature of the substituents on the N-aryl group. beilstein-journals.orgbeilstein-journals.org
Table 2: Heterocyclic Systems from Cyclization of Related Amides
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| N-hydroxy-N-(2-oxoalkyl)amides | 3 eq. t-BuOK | 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones |
| N-hydroxy-N-(2-oxoalkyl)amides | ≤ 1.5 eq. t-BuOK, O₂ | 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione |
| N,2-disubstituted N-aryl-3-oxobutanamides | Mn(OAc)₃, acetic acid | 3-acetylindolin-2-ones |
| 5-amino-3-methylisoxazole, salicylaldehyde, N-(2-methoxyphenyl)-3-oxobutanamide | Ytterbium triflate, n-butanol, heat | 4,7-dihydroisoxazolo[5,4-b]pyridine derivative |
| 5-amino-3-methylisoxazole, salicylaldehyde, N-(2-methoxyphenyl)-3-oxobutanamide | Ytterbium triflate, ultrasonication | Benzoxazocine derivative |
Tautomerism and Isomerization Processes within the Butanamide Scaffold
The butanamide scaffold of this compound, which contains a β-dicarbonyl-like structure, is subject to several tautomeric and isomerization phenomena. These processes are crucial as they influence the compound's reactivity, conformation, and interaction with other molecules. The primary equilibrium is the keto-enol tautomerism, but ring-chain tautomerism involving the N-hydroxy group is also a significant consideration.
Keto-Enol Tautomerism:
Like other β-ketoamides, this compound can exist as an equilibrium mixture of its keto and enol forms. core.ac.ukzendy.io Extensive studies on related β-ketoamides using nuclear magnetic resonance (NMR) spectroscopy have shown that the keto-enol equilibrium is predominant over the amide-imidol tautomerism. core.ac.ukscirp.org In solution, these compounds typically exist mainly as the ketoamide and the Z-enolamide tautomer. core.ac.ukscirp.org
The stability of these tautomers is influenced by electronic effects, steric hindrance, and the potential for intramolecular hydrogen bonding. core.ac.uk Both the keto and the Z-enol forms are stabilized by internal hydrogen bonds, which explains their relatively high concentration in solution. core.ac.uk The Z-enol form is particularly stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, forming a six-membered pseudo-ring.
Ring-Chain Tautomerism:
A unique aspect of this compound is the potential for ring-chain tautomerism, stemming from the presence of the N-hydroxy group. This process involves the intramolecular nucleophilic attack of the hydroxylamino oxygen onto the ketone carbonyl carbon. This can lead to the formation of a stable five-membered heterocyclic ring, specifically a 5-hydroxy-5-methyl-3-isoxazolidinone derivative. researchgate.net The equilibrium between the open-chain form (this compound) and the cyclic tautomer is influenced by factors such as the solvent, temperature, and the presence of substituents. researchgate.net Theoretical calculations based on the DFT method have supported the stability of such cyclic tautomers in related systems. researchgate.net
The table below summarizes the key tautomeric and isomeric forms of this compound.
| Tautomer/Isomer Type | Structure Name | Key Structural Features |
| Keto Form | This compound | Contains a ketone (C=O) at the C3 position and an amide group. |
| Enol Form (Z-isomer) | (Z)-N,3-Dihydroxy-2-methylbut-2-enamide | Features a C=C double bond between C2 and C3, and an enolic hydroxyl group at C3. Stabilized by an intramolecular hydrogen bond. |
| Enol Form (E-isomer) | (E)-N,3-Dihydroxy-2-methylbut-2-enamide | A less stable geometric isomer of the enol form. |
| Cyclic Tautomer | 4-Hydroxy-2,4-dimethylisoxazolidin-3-one | A five-membered heterocyclic ring formed via intramolecular reaction of the N-hydroxy group and the ketone. |
Derivatization Strategies for Functional Group Modification
The multiple reactive sites within this compound—the N-hydroxy group, the amide, and the β-keto functionality—allow for a wide range of derivatization strategies. These modifications are employed to alter the molecule's properties for various applications in synthetic and medicinal chemistry. rsc.org
Modification of the Carbonyl Group:
The ketone at the C3 position is a primary site for derivatization.
Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding N-Hydroxy-3-hydroxy-2-methylbutanamide. This transformation can be achieved using various reducing agents. Diastereoselective reduction of the ketone moiety in related β-ketoamides can afford enantioenriched β-hydroxyamides. researchgate.net
Acetalization: In the presence of an alcohol and an acid catalyst, the ketone can be converted into an acetal. For instance, tandem oxidative α-hydroxylation followed by β-acetalization has been demonstrated for other β-ketoamides. acs.org
Modification of the N-Hydroxy-Amide Group:
The N-hydroxy-amide moiety offers several handles for functionalization.
Acylation, Alkylation, and Silylation: The hydroxyl group of the hydroxamic acid can be modified through reactions such as acylation (forming an O-acyl derivative), alkylation (forming an O-alkyl derivative), or silylation. research-solution.com These strategies are common for protecting the hydroxyl group or for altering solubility and reactivity.
N-Deoxygenation: The N-hydroxy group can be reduced to a simple amide (N-H). This derivatization has been demonstrated for α-(N-hydroxy)amino amides. organic-chemistry.orgorganic-chemistry.org
Condensation Reactions: The amide nitrogen, after deprotonation, or the hydroxyl group can participate in condensation reactions. For example, condensation with glyoxylic acid can produce peptidyl-alpha-hydroxyglycine derivatives. nih.gov
Reactions Involving the Entire Scaffold:
The combined functionality of the scaffold allows for complex transformations and cyclizations.
Heterocycle Synthesis: The 1,3-dicarbonyl-like system is a classic precursor for the synthesis of various heterocyles. Reactions with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively.
Intramolecular Cyclization: As seen in related β-oxo amides, intramolecular Friedel-Crafts type cyclization can be used to form quinolinone structures, provided a suitable aromatic ring is present on the amide nitrogen. researchgate.net
Domino Reactions: Functionalized β-keto amides can be prepared via domino fragmentation of β-enamino amides, showcasing the utility of the keto-amide scaffold as a versatile building block. d-nb.infonih.gov
The following table details some of the key derivatization strategies for this compound and related compounds.
| Functional Group Target | Reaction Type | Reagents/Conditions | Resulting Structure |
| Ketone (C3=O) | Reduction | NaBH₄, H₂/Pd-C | N-Hydroxy-3-hydroxy-2-methylbutanamide |
| Ketone (C3=O) | Acetalization | Methanol, Acid Catalyst | N-Hydroxy-3,3-dimethoxy-2-methylbutanamide acs.org |
| N-Hydroxy | Acylation | Acyl Chlorides, Anhydrides | O-Acyl-N-hydroxy-2-methyl-3-oxobutanamide derivative |
| N-Hydroxy | Silylation | BSTFA + TMCS | O-Silyl-N-hydroxy-2-methyl-3-oxobutanamide derivative research-solution.com |
| N-Hydroxy | Deoxygenation | Catalytic Hydrogenation | 2-Methyl-3-oxobutanamide organic-chemistry.orgorganic-chemistry.org |
| Entire Scaffold | Cyclization (with hydrazine) | Hydrazine (NH₂NH₂) | Pyrazole derivative |
| Entire Scaffold | Intramolecular Cyclization | Acid Catalyst (e.g., HFIP) | Isoxazolidinone derivative (via tautomerism) or other heterocycles researchgate.netresearchgate.net |
Emerging Research Directions and Future Perspectives for N Hydroxy 2 Methyl 3 Oxobutanamide
The unique structural characteristics of N-Hydroxy-2-methyl-3-oxobutanamide, which combine a β-keto amide scaffold with an N-hydroxy group, position it as a compound of significant interest for future research and application in various fields of chemistry and chemical biology.
Q & A
Q. How to design in vivo toxicity studies for preclinical evaluation?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423):
- Dose escalation : Administer 50–500 mg/kg orally, monitoring for hepatorenal toxicity (ALT, BUN levels).
- Histopathology : Examine liver/kidney tissues for necrosis or inflammation.
- Genotoxicity : Conduct Ames test and micronucleus assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
